molecular formula C11H13BF4N2 B1280819 1-Benzyl-3-methylimidazolium tetrafluoroborate CAS No. 500996-04-3

1-Benzyl-3-methylimidazolium tetrafluoroborate

Cat. No. B1280819
M. Wt: 260.04 g/mol
InChI Key: QULDEUUWXMCUFO-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylimidazolium tetrafluoroborate, also known as 1-Methyl-3-benzylimidazolium tetrafluoroborate, is a chemical compound with the empirical formula C11H13BF4N2 . It has a molecular weight of 260.04 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.C[n+]1ccn(Cc2ccccc2)c1 . This indicates that the compound contains a benzyl group attached to an imidazolium ring, which is further substituted with a methyl group. The tetrafluoroborate anion is associated with the cationic imidazolium ring.


Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium tetrafluoroborate has been used as a reaction medium for the synthesis of pyrimido[1,2-a]benzimidazole derivatives . The structures of the products were characterized by IR, 1H NMR, and HRMS spectroscopy .


Physical And Chemical Properties Analysis

It has a molecular weight of 260.04 . The compound is associated with the PubChem Substance ID: 57650020 .

Scientific Research Applications

Liquid Clathrate Formation

1-Benzyl-3-methylimidazolium tetrafluoroborate, along with other 1-alkyl-3-methylimidazolium containing ionic liquids, can form liquid clathrates when mixed with aromatic hydrocarbons. This is significant in creating crystalline inclusion compounds, showcasing its potential in molecular encapsulation and structural chemistry (Holbrey et al., 2003).

Green Chemistry Applications

This ionic liquid has been used as a recyclable medium in green chemistry, notably in the preparation of α,α′-bis(substituted benzylidene)cycloalkanones. It facilitates efficient, environmentally friendly processes with enhanced atom utilization and allows for the recovery and reuse of solvents and catalysts (Zhang et al., 2003).

Synthesis of Aryl Benzyl Ethers

1-Benzyl-3-methylimidazolium tetrafluoroborate is a suitable medium for synthesizing aryl benzyl ethers through the Williamson reaction. The process is clean, and the ionic liquid aids in easy product isolation, highlighting its role in synthetic organic chemistry (Wen, 2005).

Rotational Dynamics and NMR Studies

This ionic liquid has been used in NMR relaxation experiments to study rotational dynamics, providing insights into molecular interactions and solvent effects in ionic liquids (Rumble et al., 2016).

Electrocatalytic Applications

It demonstrates potential in electrocatalysis, as seen in the electrocarboxylation of benzyl chloride at a silver cathode in a CO2-saturated environment. This illustrates its applicability in electrochemical reactions and green synthesis processes (Niu et al., 2009).

Oxidation Reactions and Ionic Liquid Recycling

The ionic liquid is effective in allylic and benzylic oxidation reactions using manganese dioxide. Additionally, it can be used as an extractant in reaction work-ups and recycled, reinforcing its use in sustainable chemical processes (Hemeon et al., 2004).

Drilling Fluid Applications

In the petroleum industry, it has been evaluated as a hydrate crystal inhibitor in drilling fluid, showcasing its utility in enhancing the efficiency and safety of drilling operations (Saikia & Mahto, 2016).

Microemulsion Formation

This compound is involved in forming microemulsions with ionic liquid polar domains, relevant in nanochemistry and material science for creating nano-sized polar domains (Gao et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 1-Benzyl-3-methylimidazolium tetrafluoroborate are not mentioned in the search results, ionic liquids in general are being explored for various applications due to their unique properties . They are being used in diverse fields such as green chemistry, catalysis, and materials science .

properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDEUUWXMCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478331
Record name 1-Benzyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylimidazolium tetrafluoroborate

CAS RN

500996-04-3
Record name 1-Benzyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-methylimidazolium Tetrafluoroborate
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